Cas no 499985-25-0 (4-methoxy-N-2-(piperazin-1-yl)ethylbenzamide)

4-Methoxy-N-2-(piperazin-1-yl)ethylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a methoxy group at the para position and a piperazine-containing ethyl side chain. This structure confers potential pharmacological relevance, particularly in medicinal chemistry, where such derivatives are explored for their receptor-binding properties. The piperazine moiety enhances solubility and bioavailability, while the methoxy group may influence electronic and steric interactions with biological targets. The compound is of interest in drug discovery for its modular design, allowing further derivatization. It is typically used in research settings for the development of CNS-active agents or enzyme inhibitors, given its balanced lipophilicity and hydrogen-bonding capacity.
4-methoxy-N-2-(piperazin-1-yl)ethylbenzamide structure
499985-25-0 structure
Product Name:4-methoxy-N-2-(piperazin-1-yl)ethylbenzamide
CAS No:499985-25-0
MF:C14H21N3O2
MW:263.335443258286
CID:3055664
PubChem ID:778123
Update Time:2025-05-19

4-methoxy-N-2-(piperazin-1-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide
    • 4-methoxy-N-2-(piperazin-1-yl)ethylbenzamide
    • AKOS009143203
    • EN300-145795
    • Oprea1_001369
    • AG-670/11760457
    • 4-methoxy-N-[2-(1-piperazinyl)ethyl]benzamide
    • 499985-25-0
    • Inchi: 1S/C14H21N3O2/c1-19-13-4-2-12(3-5-13)14(18)16-8-11-17-9-6-15-7-10-17/h2-5,15H,6-11H2,1H3,(H,16,18)
    • InChI Key: NCNLEUREKPXHPR-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)OC)NCCN1CCNCC1

Computed Properties

  • Exact Mass: 263.16337692Da
  • Monoisotopic Mass: 263.16337692Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 53.6Ų

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Additional information on 4-methoxy-N-2-(piperazin-1-yl)ethylbenzamide

4-Methoxy-N-2-(piperazin-1-yl)ethylbenzamide (CAS No. 499985-25-0): A Comprehensive Overview

4-Methoxy-N-2-(piperazin-1-yl)ethylbenzamide (CAS No. 499985-25-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The presence of a piperazine moiety and a methoxy group in its structure makes it particularly interesting for drug discovery and development.

One of the most frequently searched questions about 4-methoxy-N-2-(piperazin-1-yl)ethylbenzamide is its role in central nervous system (CNS) drug development. Researchers are particularly interested in its potential as a serotonin receptor modulator, given the structural similarities to other known CNS-active compounds. The piperazine-ethylbenzamide scaffold is a common feature in many psychotropic drugs, which explains the growing interest in this compound.

The synthesis of 4-methoxy-N-2-(piperazin-1-yl)ethylbenzamide typically involves multi-step organic reactions, starting from readily available precursors. Key steps often include the N-alkylation of piperazine and subsequent amide coupling reactions. Recent advancements in green chemistry have led to more efficient synthetic routes with higher yields and reduced environmental impact, addressing another hot topic in modern chemical research.

From a physicochemical properties perspective, this compound exhibits moderate solubility in polar organic solvents, which is crucial for its formulation in potential pharmaceutical applications. The methoxy group contributes to its lipophilicity, while the piperazine nitrogen atoms provide sites for salt formation, potentially improving bioavailability. These characteristics make it a promising candidate for further medicinal chemistry optimization.

In the context of drug discovery trends, 4-methoxy-N-2-(piperazin-1-yl)ethylbenzamide represents an interesting case study for structure-activity relationship (SAR) studies. Many researchers are investigating how modifications to the benzamide core or piperazine substituents might affect biological activity. This aligns with current interests in fragment-based drug design and computational chemistry approaches to accelerate lead optimization.

The compound's potential applications extend beyond CNS disorders. Preliminary studies suggest possible utility in metabolic disease research, particularly in relation to G protein-coupled receptors (GPCRs) that regulate various physiological processes. This versatility contributes to its growing importance in multitarget drug development, a trending approach in modern pharmacology.

From a market perspective, the demand for 4-methoxy-N-2-(piperazin-1-yl)ethylbenzamide has been steadily increasing, primarily driven by pharmaceutical companies and research institutions engaged in neuropharmacology studies. The compound is typically supplied as a high-purity reference standard for analytical chemistry applications and as a building block for custom synthesis projects.

Quality control aspects of 499985-25-0 are another area of frequent inquiry. Reputable suppliers provide comprehensive characterization data including HPLC purity, NMR spectra, and mass spectrometry confirmation. These analytical parameters are critical for researchers who need to ensure compound identity and purity for their experiments, especially in high-throughput screening scenarios.

Recent publications have explored the crystal structure of related benzamide-piperazine compounds, providing valuable insights into potential molecular interactions and conformational preferences of this chemical class. Such structural information is invaluable for rational drug design efforts and helps explain why this compound continues to attract research attention.

For researchers working with 4-methoxy-N-2-(piperazin-1-yl)ethylbenzamide, proper storage conditions are essential to maintain stability. The compound is typically stored at controlled room temperature, protected from light and moisture. These handling considerations are particularly important for long-term biological activity studies where compound integrity must be preserved.

The future research directions for CAS 499985-25-0 may include more detailed pharmacokinetic studies and toxicity profiling, which are common next steps for promising lead compounds. Additionally, there is growing interest in developing more efficient large-scale synthesis methods to meet the increasing demand from the research community.

In summary, 4-methoxy-N-2-(piperazin-1-yl)ethylbenzamide represents an important chemical entity in modern medicinal chemistry. Its unique structural features, combined with potential biological activities, make it a valuable tool for pharmaceutical research and drug discovery programs. As research continues to uncover new applications for this compound, its significance in the field of bioactive molecule development is likely to grow even further.

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